molecular formula C12H11BrN2O B1481096 4-((Benzyloxy)methyl)-6-bromopyrimidine CAS No. 2097967-17-2

4-((Benzyloxy)methyl)-6-bromopyrimidine

Cat. No. B1481096
CAS RN: 2097967-17-2
M. Wt: 279.13 g/mol
InChI Key: QQTVBHWLAKHOAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrimidine derivative with a benzyloxy methyl group. This could potentially be achieved through a nucleophilic substitution reaction, where the bromine atom on the pyrimidine ring is replaced by the benzyloxy methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, with a benzyloxy methyl group attached at the 4th position and a bromine atom at the 6th position. The presence of the bromine atom would make the compound relatively heavy, and the benzyloxy group would likely confer some degree of polarity to the molecule .


Chemical Reactions Analysis

As a bromopyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced by other groups in a nucleophilic substitution reaction. Additionally, the benzyloxy group could potentially be modified or removed through various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively dense and possibly volatile. The benzyloxy group could confer some degree of polarity to the molecule, which could influence its solubility properties .

Scientific Research Applications

Antioxidant Activity

The compound has been used in the synthesis of Schiff base ligands, which have been found to exhibit significant in vitro antioxidant activity . Specifically, the synthesized metal (II) complexes were found to be highly potent and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .

Antimicrobial Activity

The Schiff base ligands derived from the compound have shown promising antimicrobial activities. The metal (II) complexes were found to be more noxious than free Schiff base ligands against bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and fungal strains (A. niger, C. albicans) .

Molecular Docking Studies

The compound has been used in molecular docking studies with the enzyme C. albicans sterol 14-alpha demethylase . This suggests potential applications in the development of new drugs targeting this enzyme.

Synthesis of Transition Metal Complexes

The compound is used in the synthesis of transition metal complexes. These complexes have been characterized by various spectroscopic techniques and physical studies .

Anticancer Agents

The compound has been used in the synthesis of benzimidazole derivatives, which have shown potential as anticancer agents . The presence of electron-donating groups (OH, OMe, –NMe2, –O–CH2–C6H5) caused a significant increase of anticancer activity .

Synthesis of Benzimidazole Derivatives

The compound has been used in the synthesis of 2-(substituted-phenyl) benzimidazole derivatives . These derivatives have been studied for their bioactivity against three cancer cell lines A549, MDA-MB-231, and PC3 .

properties

IUPAC Name

4-bromo-6-(phenylmethoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c13-12-6-11(14-9-15-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTVBHWLAKHOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Benzyloxy)methyl)-6-bromopyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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